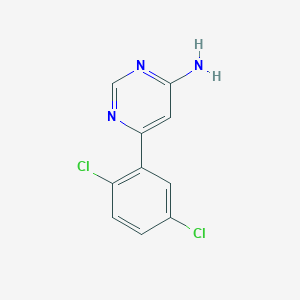

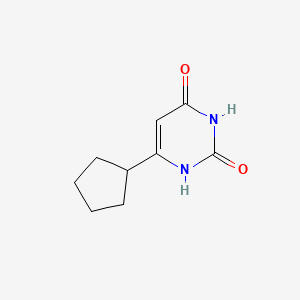

![molecular formula C8H6F4N2O B1466952 N-[4-Fluoro-3-(trifluorometil)fenil]urea CAS No. 1000588-77-1](/img/structure/B1466952.png)

N-[4-Fluoro-3-(trifluorometil)fenil]urea

Descripción general

Descripción

N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea (FTU) is a fluorinated urea that is widely used in a variety of scientific research applications. It is a small molecule that can be synthesized in the laboratory in a relatively straightforward way and has several advantages over other molecules with similar properties.

Aplicaciones Científicas De Investigación

Desarrollo farmacéutico

El grupo trifluorometilo es una característica común en muchos compuestos farmacéuticos debido a su capacidad para mejorar la actividad biológica y la estabilidad metabólica. “N-[4-Fluoro-3-(trifluorometil)fenil]urea” se puede utilizar en el desarrollo de nuevos fármacos, particularmente aquellos dirigidos a la terapia del cáncer. Por ejemplo, el compuesto se ha mencionado en el contexto de fármacos aprobados por la FDA con grupos funcionales similares, lo que indica su potencial en la química medicinal .

Síntesis de biarilaminas

Este compuesto es valioso en la síntesis de biarilaminas, que son intermediarios importantes en la producción de varios productos farmacéuticos. Las biarilaminas en sí mismas pueden exhibir una gama de actividades biológicas y se encuentran en una serie de agentes terapéuticos .

Agentes analgésicos

Se han realizado investigaciones sobre derivados de “this compound” por sus propiedades analgésicas. Esto sugiere que el compuesto podría desempeñar un papel en el desarrollo de nuevos medicamentos para aliviar el dolor .

Propiedades

IUPAC Name |

[4-fluoro-3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4N2O/c9-6-2-1-4(14-7(13)15)3-5(6)8(10,11)12/h1-3H,(H3,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLDISJBNQHJOHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)N)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the compound N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea, as part of TLK-19705, interact with CCR2 and what are the downstream effects?

A1: The provided research paper focuses on the in vivo effects of TLK-19705, which incorporates N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea in its structure. The study demonstrates that TLK-19705 acts as a CCR2 antagonist []. This means it binds to the CCR2 receptor, likely preventing the binding of its natural ligand, CCL2. By blocking this interaction, TLK-19705 disrupts the CCL2/CCR2 signaling pathway. This pathway plays a crucial role in inflammatory responses, and its inhibition by TLK-19705 leads to a reduction in inflammation. The study specifically shows that TLK-19705 treatment ameliorates albuminuria in diabetic mice and reduces atherosclerotic lesions in a mouse model of atherosclerosis []. These findings suggest that blocking the CCL2/CCR2 pathway with antagonists like TLK-19705 could have therapeutic benefits in inflammatory diseases.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1466873.png)

![[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1466874.png)

![7-Benzyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B1466881.png)

![{[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1466886.png)

![2-Chloro-3-[3-(trifluoromethyl)piperidin-1-yl]pyrazine](/img/structure/B1466887.png)

![2-Amino-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one](/img/structure/B1466890.png)

![2-(Methylamino)-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1466892.png)